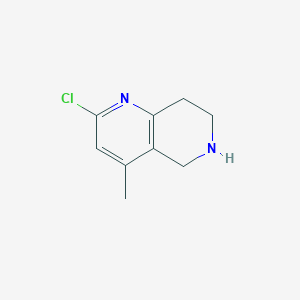
3,4-Pyridinedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyridinedithiol is a heterocyclic compound with the molecular formula C5H5NS2. It is characterized by the presence of two thiol groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinedithiol typically involves the deprotection of 3-alkoxypyridinol derivatives. One common method includes the use of trifluoromethyl-substituted 4-hydroxypyridine precursors, which are deprotected to yield pyridine-3,4-diol derivatives . The reaction conditions often involve the use of lithiated alkoxyallenes, nitriles, and carboxylic acids.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar deprotection techniques as mentioned above. The scalability of these methods ensures the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Pyridinedithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form pyridine derivatives with altered thiol functionalities.
Substitution: The thiol groups can participate in substitution reactions, often forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Pyridinedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s thiol groups make it useful in studying protein interactions and enzyme functions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Pyridinedithiol involves its thiol groups, which can interact with various molecular targets. These interactions often involve the formation of disulfide bonds or the modification of cysteine residues in proteins. The compound can also act as a ligand, coordinating with metal ions and influencing their reactivity .
Comparación Con Compuestos Similares
3,4-Diaminopyridine: Used in the treatment of certain neurological disorders.
Pyridine-3,4-diol: A precursor in the synthesis of various heterocyclic compounds.
Pyridine-3,4-dithiol: Similar in structure but with different reactivity due to the presence of additional thiol groups.
Uniqueness: 3,4-Pyridinedithiol is unique due to its dual thiol groups, which provide distinct reactivity and make it a versatile compound in both synthetic and applied chemistry .
Propiedades
Número CAS |
66242-97-5 |
|---|---|
Fórmula molecular |
C5H5NS2 |
Peso molecular |
143.2 g/mol |
Nombre IUPAC |
3-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |
Clave InChI |
PTPFIWLJAOWVTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=C(C1=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


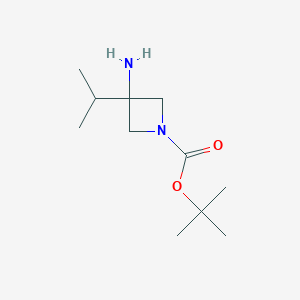
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
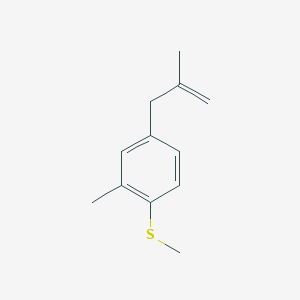
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)

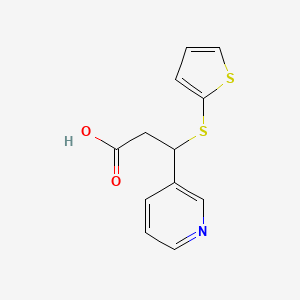
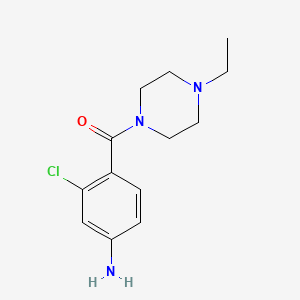

![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
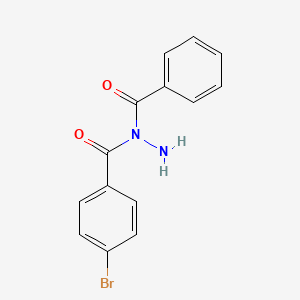
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
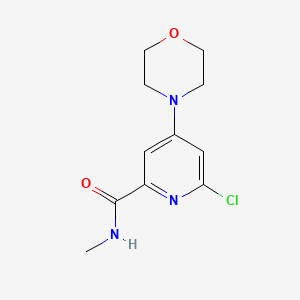
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
